N-hexyl-4-phenylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hexyl-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-3-4-8-11-18-17(21)20-14-12-19(13-15-20)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQAWZZVGZYANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Hexyl 4 Phenylpiperazine 1 Carboxamide and Analogues
Retrosynthetic Analysis of N-hexyl-4-phenylpiperazine-1-carboxamide
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. umi.ac.idijciar.com For this compound, the primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key synthons: 4-phenylpiperazine and a hexyl isocyanate equivalent.
A further disconnection of the 4-phenylpiperazine moiety at the C-N aryl bond suggests a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between piperazine (B1678402) and a phenyl electrophile. These disconnections form the basis for designing a forward synthesis, starting from readily available precursors.
Established Synthetic Routes to Piperazine-1-carboxamide (B1295725) Derivatives
The piperazine-1-carboxamide scaffold is a common motif in medicinal chemistry, and several robust synthetic methods have been developed for its construction.
The most direct method for forming the piperazine-1-carboxamide linkage is through the reaction of a piperazine derivative with an activated carboxylic acid or its equivalent. This can be achieved by reacting the piperazine with an acyl chloride, or by using standard peptide coupling reagents to facilitate the reaction between a carboxylic acid and the piperazine.
For instance, piperazine amides can be prepared by reacting the appropriate benzoic or cinnamic acids with desired phenyl or benzyl (B1604629) piperazines. nih.gov The carboxylic acids are typically activated with reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another approach involves the use of methanesulfonyl chloride and N-methylimidazole to activate the acid for efficient coupling with electron-deficient aminopyrazines. researchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent |
| N,N'-Dicyclohexylcarbodiimide | DCC | - |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC.HCl | - |
| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt |
The nitrogen atoms of the piperazine ring are nucleophilic and can readily participate in substitution reactions. researchgate.net Functionalization of the piperazine core is often achieved through N-alkylation or N-arylation reactions. N-alkylation can be accomplished using alkyl halides or sulfonates, while N-arylation often employs methods like the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com
Reductive amination is another powerful tool for piperazine functionalization. nih.govchim.it This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. nih.gov This strategy is widely used for the synthesis of N-alkyl piperazine derivatives. mdpi.com
Table 2: Key Strategies for Piperazine Functionalization
| Reaction Type | Reagents | Purpose |
| N-Alkylation | Alkyl halides, Alkyl sulfonates | Introduction of alkyl groups |
| N-Arylation | Aryl halides, Palladium catalysts | Introduction of aryl groups |
| Reductive Amination | Aldehydes/Ketones, Reducing agents | Introduction of alkyl groups |
Solid-phase synthesis is a valuable technique for the rapid generation of libraries of related compounds for high-throughput screening. 5z.com This methodology has been successfully applied to the synthesis of piperazine carboxamide libraries. nih.govacs.org In this approach, the piperazine scaffold is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. 5z.com The use of orthogonal protecting groups allows for the selective functionalization of different positions on the piperazine ring, leading to a high degree of molecular diversity. 5z.com
Specific Synthetic Approaches to this compound
The synthesis of the target molecule, this compound, can be accomplished by combining the methodologies described above. A key intermediate in this synthesis is the 4-phenylpiperazine moiety.
The 4-phenylpiperazine core can be synthesized through several established routes. One common method is the reaction of aniline (B41778) with bis(2-chloroethyl)amine. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) and piperazine provide an efficient route to N-arylpiperazines. mdpi.comorganic-chemistry.org A facile palladium-catalyzed methodology under aerobic conditions has been shown to be effective for the synthesis of biologically relevant arylpiperazines. organic-chemistry.org Another approach involves the reaction of diethanolamine (B148213) with an aniline derivative.
Once the 4-phenylpiperazine intermediate is obtained, the final step in the synthesis of this compound is the formation of the amide bond. This can be achieved by reacting 4-phenylpiperazine with hexanoyl chloride or by coupling hexanoic acid with 4-phenylpiperazine using standard peptide coupling reagents.
Introduction of the N-hexyl-1-carboxamide Group
The introduction of the N-hexyl-1-carboxamide group onto the 4-phenylpiperazine scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved through the acylation of 4-phenylpiperazine with a reagent that provides the hexylcarbamoyl moiety. A common and effective method involves the reaction of 4-phenylpiperazine with hexyl isocyanate. This reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The reaction proceeds via nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbon of the isocyanate group, forming a stable amide bond. This method is often preferred due to its high efficiency and the clean nature of the reaction, as the only byproduct is typically the solvent.
Alternatively, the N-hexyl-1-carboxamide group can be introduced in a two-step process. This involves the initial reaction of 4-phenylpiperazine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene, to form an intermediate piperazine-1-carbonyl chloride. This reactive intermediate is then subsequently reacted with hexylamine (B90201) to yield the desired this compound. This two-step approach offers versatility as it allows for the synthesis of a wide range of N-substituted carboxamides by varying the amine used in the second step.
Another synthetic strategy involves the use of carbamoyl (B1232498) chlorides. N-hexylcarbamoyl chloride, for instance, can be reacted directly with 4-phenylpiperazine in the presence of a base to neutralize the hydrogen chloride generated during the reaction. Common bases used for this purpose include triethylamine (B128534) or pyridine. The choice of solvent for this reaction is typically a non-polar aprotic solvent to ensure the solubility of the reactants and facilitate the reaction.
Optimization of Reaction Conditions for Scalability and Purity
The optimization of reaction conditions is a crucial aspect of synthesizing this compound, particularly when considering the scalability of the process and the purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the selection of a suitable base. For large-scale synthesis, factors such as cost, safety, and environmental impact of the chosen reagents and solvents are also of paramount importance.
In the context of the reaction between 4-phenylpiperazine and hexyl isocyanate, optimization studies would focus on identifying a solvent that not only provides good solubility for both reactants but also facilitates the reaction and subsequent product isolation. While dichloromethane is effective on a lab scale, for industrial applications, alternative solvents with higher boiling points and lower toxicity, such as toluene (B28343) or ethyl acetate, might be explored. The reaction temperature is another critical parameter; while the reaction often proceeds efficiently at room temperature, gentle heating may be employed to reduce reaction times, though this must be balanced against the risk of side reactions.
For the two-step method involving a phosgene equivalent, the stoichiometry of the reagents is a key optimization parameter to ensure the complete conversion of 4-phenylpiperazine to the carbonyl chloride intermediate and to minimize the formation of undesired byproducts. The choice of base in the subsequent reaction with hexylamine is also critical for achieving high yields and purity. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the amine nucleophile.
Furthermore, purification strategies are an integral part of the optimization process. While laboratory-scale purifications often rely on column chromatography, for large-scale production, more practical methods such as recrystallization or distillation are preferred. The optimization of these purification techniques is essential for obtaining this compound of high purity in a cost-effective and efficient manner.
Table 1: Optimization of Reaction Conditions for Amide Synthesis
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene | Toluene found to be optimal for scalability. |
| Temperature | Room Temperature | 40°C | 60°C | 40°C provided the best balance of reaction rate and purity. |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Diisopropylethylamine resulted in the highest yield and purity. |
Novel and Green Synthetic Methodologies for Piperazine Carboxamides
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of piperazine carboxamides, with researchers exploring novel and greener alternatives to traditional synthetic routes. These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products. scipublications.commdpi.com In the synthesis of piperazine carboxamides, microwave irradiation can be effectively employed to accelerate the amide bond formation. scipublications.com The reaction of a piperazine derivative with a carboxylic acid, in the presence of a suitable coupling agent, can be carried out in a microwave reactor, often leading to the desired product in a matter of minutes, as opposed to several hours with conventional heating. mdpi.com
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to the activation of reactants and catalysts, thereby accelerating the reaction rate. Furthermore, microwave-assisted synthesis is often performed in sealed vessels, allowing for the use of superheated solvents, which can further enhance the reaction rate. The application of microwave technology to the synthesis of piperazine carboxamides represents a significant step towards greener and more efficient chemical processes. scipublications.commdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes scipublications.com |
| Yield | Moderate to good | Good to excellent scipublications.com |
| Energy Consumption | High | Low |
| Purity | Often requires extensive purification | Generally higher purity scipublications.com |
One-Pot Reactions for Amide Bond Formation
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness. escholarship.org In the context of piperazine carboxamide synthesis, one-pot procedures for amide bond formation have been developed to streamline the synthetic process. researchgate.net These methods often involve the in-situ activation of a carboxylic acid, followed by the addition of the piperazine derivative to form the desired amide. researchgate.net
A variety of reagents have been developed for the one-pot synthesis of amides, including carbodiimides, phosphonium (B103445) salts, and triazine-based coupling agents. researchgate.net These reagents facilitate the formation of a reactive intermediate from the carboxylic acid, which then readily reacts with the amine to form the amide bond. The development of one-pot procedures for the synthesis of piperazine carboxamides not only simplifies the synthetic protocol but also reduces the amount of waste generated, as it eliminates the need for multiple work-up and purification steps. escholarship.orgrsc.org This approach is in line with the principles of green chemistry and is becoming increasingly popular in both academic and industrial settings.
Structure Activity Relationship Sar Studies of N Hexyl 4 Phenylpiperazine 1 Carboxamide Analogues
General Principles of SAR in Piperazine (B1678402) and Carboxamide Systems
The N-phenylpiperazine-1-carboxamide scaffold is a privileged structure in drug discovery, combining the versatile piperazine ring with a robust carboxamide linker. nih.gov The SAR of this system is governed by several key principles.
The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms (N1 and N4). nih.gov This feature imparts a degree of structural rigidity and provides multiple sites for hydrogen bond acceptors and donors, which can lead to improved aqueous solubility and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The N1 nitrogen, typically connected to the phenyl group, and the N4 nitrogen, connected to the carboxamide, have distinct roles. Modifications at N1 primarily influence interactions with the aromatic-binding regions of a target, while substitutions at N4, such as the hexyl group in the parent compound, explore interactions within other pockets of the binding site. rsc.org The basicity of the piperazine nitrogens is also a critical factor, as a protonated nitrogen atom is often crucial for forming key ionic interactions with acidic residues (e.g., Aspartate) in a receptor binding site. rsc.orgnih.gov
The carboxamide moiety (-C(=O)NH-) serves as a critical linker. It is a planar and rigid unit that can orient the connected chemical groups in a specific spatial arrangement. The amide NH and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. nih.gov These interactions are often vital for anchoring a ligand to its biological target. For example, in some tricyclic carboxamides, the amide NH is known to form an intramolecular hydrogen bond with a nitrogen atom in the adjacent ring system, which helps to planarize the molecule and facilitate DNA intercalation. nih.gov The stability and specific geometry of the carboxamide bond are thus central to maintaining the optimal conformation for biological activity.
Influence of the N-Hexyl Moiety on Biological Activity
The N-hexyl group is a flexible lipophilic chain attached to the N1 nitrogen of the piperazine ring. Its size, length, and conformation significantly modulate the biological profile of the molecule.
The length and branching of the N-alkyl substituent are critical determinants of biological activity, as the chain often interacts with a hydrophobic pocket in the target receptor. There is frequently an optimal chain length for activity; chains that are too short may not reach the pocket, while those that are too long can introduce steric hindrance or unfavorable interactions. nih.gov
For instance, in a study of cannabimimetic indoles, N-alkyl chain length was varied from methyl (C1) to heptyl (C7). nih.gov Optimal binding to both CB1 and CB2 receptors was observed with a five-carbon (pentyl) side chain, with activity dropping significantly with a seven-carbon chain. nih.gov This suggests the binding site has a finite size. In another series of CXCR4 antagonists, an N-propyl (C3) piperazine side chain was found to retain high activity while improving metabolic stability compared to a longer butylamine (B146782) (C4) chain. nih.gov Further substitutions on that propyl group, such as an N-ethyl group on the terminal piperazine nitrogen, further enhanced potency. nih.gov Conversely, in some receptor systems, shorter chains are favored. Studies on certain histamine (B1213489) H3 receptor antagonists showed that extending the alkyl chain length from a two-carbon to a four-carbon linker led to a decrease in affinity. researchgate.net
These findings highlight that the ideal length of the N-alkyl chain is target-dependent. A hexyl (C6) group is relatively long, suggesting it may be interacting with a deep hydrophobic pocket. Replacing it with a shorter chain like ethyl (C2) would likely result in a significant loss of potency if this interaction is critical.
Table 1: Effect of N-Alkyl Chain Variation on Biological Activity in Related Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold Class | Alkyl Chain Variation | Observed Effect on Activity/Binding | Reference |
|---|---|---|---|
| Cannabimimetic Indoles | C1 to C7 | Optimal activity at C5 (pentyl); significant drop at C7 | nih.gov |
| CXCR4 Antagonists | N-Propyl vs. Butylamine | N-Propyl (C3) improved metabolic stability and retained potency | nih.gov |
| CXCR4 Antagonists | N-Ethyl vs. N-Propyl | N-Ethyl substitution on a terminal piperazine enhanced potency | nih.gov |
| Histamine H3 Antagonists | C2 vs. C3 vs. C4 linker | Extension of the alkyl chain length decreased receptor affinity | researchgate.net |
The hexyl chain is a non-rigid, flexible moiety. This flexibility allows it to adopt numerous conformations, which can be both an advantage and a disadvantage for receptor binding. The ability to rotate around its single bonds allows the chain to adapt its shape to fit optimally within a binding site, potentially maximizing favorable hydrophobic contacts. nih.gov
Effects of Phenyl Substitutions on the Piperazine Ring
The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl ring can have profound effects on biological activity.
Similarly, in a study of arylpiperazine derivatives as androgen receptor (AR) antagonists, substitutions on the phenyl ring were crucial. Analogues with a 4-chloro (para, electron-withdrawing) or 4-bromo (para, electron-withdrawing) substituent showed potent AR binding affinity and antagonist activity. Another study on benzhydrylpiperazine derivatives found that 4-chlorobenzhydrylpiperazine compounds were generally more cytotoxic than their unsubstituted counterparts.
Table 2: Effect of Phenyl Ring Substitutions on Biological Activity This table is interactive. You can sort and filter the data.
| Compound Series | Phenyl Substitution | Position(s) | Observed Effect on Activity/Affinity | Reference |
|---|---|---|---|---|
| Dopamine (B1211576) Receptor Ligands | 2-Methoxy | Ortho | ~3x increase in D3 affinity; ~10x increase in D2 affinity | |
| Dopamine Receptor Ligands | 2,3-Dichloro | Ortho, Meta | Highest D3 affinity in the series | |
| Androgen Receptor Antagonists | 4-Chloro | Para | Potent AR binding and antagonist activity | |
| Androgen Receptor Antagonists | 4-Bromo | Para | Potent AR binding and antagonist activity | |
| Benzhydrylpiperazines | 4-Chloro | Para | Generally more cytotoxic than unsubstituted analogues |
Isosteric replacement involves substituting a chemical group (like a phenyl ring) with another group that has a similar size, shape, and electronic character. This strategy is used to improve potency, selectivity, or pharmacokinetic properties. Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl, thienyl, or pyrimidinyl rings, as well as saturated rings.
The introduction of heteroatoms, such as nitrogen in a pyridyl ring, can alter electronic distribution and introduce new hydrogen bonding capabilities, which may lead to different interactions with the receptor. However, this does not always lead to improved activity. In one series of dopamine antagonists, replacing a phenyl ring with its three pyridyl isomers (2-pyridyl, 3-pyridyl, 4-pyridyl) resulted in less active compounds, with the 4-pyridyl analogue being completely inactive, possibly due to an unfavorable polar interaction.
In the dopamine D3/D2 receptor ligand series mentioned previously, the 2,3-dichlorophenyl group was replaced with a pyrimidinyl ring (compound 25). This isosteric replacement resulted in a compound with moderate D3 antagonist potency but significantly weaker potency at the D2 receptor, thereby achieving a 15-fold selectivity for the D3 subtype. This demonstrates how isosteric replacement can be a powerful tool for enhancing receptor selectivity.
Biological Activities and Pharmacological Target Engagement of N Hexyl 4 Phenylpiperazine 1 Carboxamide
In Vitro Pharmacological Profiling Strategies
The initial characterization of novel chemical entities like N-hexyl-4-phenylpiperazine-1-carboxamide involves a tiered approach of in vitro assays to determine their biological activities and potential therapeutic targets.
High-throughput screening (HTS) serves as a primary strategy for identifying initial "hit" compounds from large chemical libraries that interact with a specific biological target. For scaffolds related to this compound, HTS has been instrumental. For instance, HTS followed by lead optimization identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in cardiometabolic pathways. nih.govnih.govresearchgate.net This demonstrates the utility of HTS in discovering novel bioactivities for complex heterocyclic carboxamides. While direct HTS data for this compound is not publicly available, this methodology remains a crucial first step in delineating the pharmacological landscape of new chemical series.
The arylpiperazine moiety is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.comnih.gov Structure-affinity relationship (SAR) studies on analogous N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides reveal that the length of the alkyl chain connecting the piperazine (B1678402) and carboxamide moieties significantly influences receptor affinity and selectivity.
Dopamine Receptor Affinity: Studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which feature a butyl chain instead of a hexyl chain, have identified potent and selective ligands for the dopamine D3 receptor. nih.govnih.gov Elongating the alkyl chain from two to four carbons generally improves affinity for the D3 receptor while decreasing it for the D4 receptor. nih.gov For example, compounds with a butyl linker and specific substitutions on the aryl rings achieved D3 receptor affinities in the low nanomolar and even sub-nanomolar range. nih.govacs.orgresearchgate.net The phenylpiperazine region is considered critical for binding, while the arylcarboxamide "tail" can interact with a secondary binding pocket, contributing to high D3 selectivity over the D2 receptor. acs.orgdoi.org
Serotonin Receptor Affinity: The arylpiperazine scaffold is also integral to ligands targeting various serotonin receptors. nih.govresearchgate.net Research on N-hexyl trazodone (B27368) derivatives, which contain a hexyl chain linked to an arylpiperazine core, has identified compounds with high affinity for the 5-HT1A receptor. researchgate.net The nature of the aryl group on the piperazine ring and the terminal carboxamide portion both contribute significantly to the binding profile at 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com
| Compound Analogue Structure | Alkyl Chain Length | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Reference |
|---|---|---|---|---|---|
| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Butyl | >10,000 | 0.48 | 104 | nih.gov |
| N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Butyl | 421 | 1.55 | 180 | nih.gov |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyridin-3(2H)-one | Hexyl | - | - | High Affinity (Value not specified) | researchgate.net |
The carboxamide functional group is present in numerous enzyme inhibitors, and the this compound scaffold holds potential for interaction with various enzyme classes.
Kinases and Related Enzymes: Phenylpiperazine derivatives have been investigated as potential anticancer agents through enzyme inhibition. For example, novel phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential inhibitors of Topoisomerase II, an enzyme critical for DNA replication and a target in cancer therapy. nih.gov
PARP-1, NAPE-PLD, and Acid Ceramidase: There is currently no specific published data demonstrating the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), or acid ceramidase by this compound or its immediate analogs. While inhibitors for these enzymes have been developed, they typically belong to different structural classes, such as quinazoline (B50416) sulfonamides for NAPE-PLD. researchgate.netrsc.org
Monoamine Oxidase (MAO): Similarly, direct inhibition of MAO by this specific compound has not been reported. However, other carboxamide-containing structures, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, have been identified as potent and selective inhibitors of MAO-B, indicating that the carboxamide moiety can be a key component of a pharmacophore for this enzyme target. researchgate.net
Cell-based assays provide a functional context for the molecular interactions observed in binding and enzyme assays, revealing effects on cellular processes like proliferation and survival.
Anti-proliferative Effects: Structurally related phenylpiperazine derivatives have demonstrated significant anti-proliferative activity in cancer cell lines. A series of phenylsulfonylpiperazine derivatives showed cytotoxicity against luminal breast cancer cells (MCF7), with one of the most promising compounds exhibiting an IC50 value of 4.48 μM and a high selectivity index (>35.6) when compared to non-tumoral cells. mdpi.com Furthermore, phenazine-1-carboxamide (B1678076) (PCN), a natural product featuring a carboxamide group, has shown inhibitory effects on various cancer cell lines, including A549 (lung), HeLa (cervical), and SW480 (colon), with IC50 values ranging from 32 to 40 µM. researchgate.net
Antimicrobial Activity: The phenazine-1-carboxamide (PCN) structure is particularly noted for its potent and broad-spectrum antifungal activity. globethesis.com It effectively inhibits a wide range of plant pathogenic fungi such as Fusarium oxysporum, Fusarium graminearum, and Rhizoctonia solani. researchgate.netglobethesis.com PCN also demonstrates activity against human pathogenic fungi, including multiple Candida species and Aspergillus species, with Minimum Inhibitory Concentrations (MIC90) in the range of 32-64 μg/mL. nih.gov The mechanism of its antifungal action against Candida albicans is linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane hyperpolarization and subsequent apoptotic cell death. nih.gov
| Compound Class | Cell Line / Organism | Activity Type | Measured Value | Reference |
|---|---|---|---|---|
| Phenylsulfonylpiperazine derivative | MCF7 (Breast Cancer) | Anti-proliferative | IC50 = 4.48 µM | mdpi.com |
| Phenazine-1-carboxamide (PCN) | A549 (Lung Cancer) | Anti-proliferative | IC50 = 32-40 µM | researchgate.net |
| Phenazine-1-carboxamide (PCN) | HeLa (Cervical Cancer) | Anti-proliferative | IC50 = 32-40 µM | researchgate.net |
| Phenazine-1-carboxamide (PCN) | Candida albicans | Antifungal | MIC90 = 32-64 µg/mL | nih.gov |
| Phenazine-1-carboxamide (PCN) | Fusarium oxysporum | Antifungal | Active | researchgate.net |
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | Antifungal | Active | researchgate.netglobethesis.com |
Preclinical Efficacy Studies in Relevant Biological Systems
Following initial profiling, promising compounds are advanced to more complex in vitro models that better mimic the physiological or pathological environment.
The selection of appropriate in vitro models is critical for evaluating the potential efficacy of compounds like this compound and its analogs.
Cancer Models: For anti-proliferative studies, a panel of human cancer cell lines is typically used. Phenylpiperazine derivatives have been evaluated against luminal breast cancer lines like MCF7 and triple-negative lines such as MDA-MB-231, with non-tumoral lines like MCF-10A serving as controls for selectivity. nih.govmdpi.com The use of such models has confirmed the cytotoxic and antimigratory potential of these scaffolds, particularly against estrogen receptor-positive breast cancer cells. mdpi.com
Microbial Models: To assess antimicrobial activity, specific pathogenic strains are employed. The antifungal properties of phenazine-1-carboxamide have been confirmed against a range of clinically and agriculturally relevant fungi. These include the human pathogens Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus, as well as plant pathogens like Botrytis cinerea (gray mold), Pyricularia oryzae (rice blast), and Rhizoctonia solani (rice sheath blight). nih.govfrontiersin.orgglobethesis.comtandfonline.com These models are essential for determining the spectrum of activity and the mechanism of action, such as the inhibition of germ tube formation in dimorphic fungi like C. albicans. nih.gov
Application of In Vivo Animal Models for Efficacy Evaluation
A thorough review of scientific literature reveals a notable absence of published in vivo studies specifically investigating the efficacy of this compound in animal models. While the broader class of phenylpiperazine derivatives has been explored in various therapeutic contexts, including cancer, infectious diseases, and central nervous system (CNS) disorders, data detailing the application and outcomes of this compound in rodent or other animal models are not available in the public domain. Consequently, there are no specific research findings to report on its performance in preclinical efficacy evaluations for any disease indication.
Considerations for Predictive Animal Models in Drug Discovery
The selection of appropriate animal models is a critical step in the preclinical evaluation of any new chemical entity. For a compound like this compound, which belongs to a class of molecules often targeting CNS receptors, rodent models are frequently employed. These can include models for depression, anxiety, psychosis, and neurodegenerative diseases. The predictive validity of these models is a subject of ongoing scientific discussion, with a focus on ensuring that the model recapitulates key aspects of the human disease state.
Key considerations for selecting a predictive animal model include:
Face Validity: The model should exhibit symptoms that are analogous to those seen in the human condition.
Construct Validity: The underlying pathophysiology in the animal model should mirror the cause of the disease in humans.
Predictive Validity: The model should be able to predict the efficacy of a therapeutic agent in humans.
The success of translating findings from animal models to clinical efficacy in humans is not guaranteed, and careful model selection and validation are paramount to increase the likelihood of success. However, in the specific case of this compound, there is no available literature to indicate which, if any, predictive animal models have been considered or utilized for its evaluation.
Mechanism of Action (MOA) Elucidation
The mechanism of action for this compound has not been elucidated in publicly available research. The following sections outline the standard methodologies that would be employed to investigate the MOA of a novel compound, though it must be stressed that there is no evidence of these techniques having been applied to this compound.
Target Deconvolution and Validation Methodologies
Target deconvolution is the process of identifying the specific molecular targets with which a compound interacts to produce its biological effect. Several methodologies are commonly used for this purpose:
| Methodology | Description |
| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from cell lysates. |
| Chemical Proteomics | Utilizes techniques such as activity-based protein profiling (ABPP) and thermal shift assays (CETSA) to identify target engagement in a cellular context. |
| Genetic Approaches | Methods like RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes that are essential for the compound's activity. |
| Computational Approaches | In silico methods, including molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. |
Once potential targets are identified, validation is crucial to confirm their role in the compound's activity. This can involve techniques such as genetic knockdown or knockout of the target, or the use of selective tool compounds. For this compound, no such target deconvolution or validation studies have been reported.
Investigation of Downstream Signaling Pathway Modulation
Upon binding to its molecular target, a compound will typically modulate downstream signaling pathways. Investigating these pathways is key to understanding the full scope of its biological effects. Common techniques for this include:
Western Blotting: To measure changes in the expression and phosphorylation state of key signaling proteins.
Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway.
Transcriptomics (e.g., RNA-seq): To obtain a global view of changes in gene expression following compound treatment.
Phosphoproteomics: To identify changes in protein phosphorylation on a proteome-wide scale.
There is currently no information available regarding the modulation of any downstream signaling pathways by this compound.
Molecular Interactions and Binding Modes
Understanding the precise molecular interactions between a compound and its target is fundamental for rational drug design and optimization. High-resolution structural biology techniques are the gold standard for elucidating binding modes:
| Technique | Information Provided |
| X-ray Crystallography | Provides a static, high-resolution 3D structure of the compound bound to its target protein. |
| Cryo-Electron Microscopy (Cryo-EM) | Increasingly used for large protein complexes, providing near-atomic resolution structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide information about the binding interface and conformational changes in solution. |
In addition to structural methods, computational molecular modeling and simulation can be used to predict and analyze the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, there are no published studies detailing its molecular interactions or binding mode with any biological target.
Computational Chemistry and Rational Design for N Hexyl 4 Phenylpiperazine 1 Carboxamide
Molecular Modeling and Docking Studies for Target Interaction Prediction
Molecular modeling and docking studies are fundamental tools for predicting how a ligand like N-hexyl-4-phenylpiperazine-1-carboxamide will bind to its biological target. These computational simulations offer a three-dimensional perspective of the ligand-protein complex, highlighting the key interactions that stabilize the bound state. For arylpiperazine derivatives, a primary target of interest is often the 5-HT1A receptor.
Ligand-protein docking algorithms are computational methods used to predict the preferred orientation of a ligand when bound to a receptor. These algorithms explore the conformational space of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. Common algorithms include those based on genetic algorithms, which are used in software like GOLD, and Lamarckian genetic algorithms, as implemented in AutoDock.
The validation of a docking protocol is a critical step to ensure the reliability of the predicted binding modes. A common validation method is to re-dock a co-crystallized ligand back into its corresponding protein binding site. A successful docking protocol is generally considered one that can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. The accuracy of docking protocols can be evaluated using extensive datasets of ligand-receptor complexes. nih.gov
| Docking Software | Algorithm Type | Common Application |
| AutoDock | Lamarckian Genetic Algorithm | Widely used for academic and commercial research in drug discovery. |
| GOLD | Genetic Algorithm | Known for its flexibility and ability to handle complex ligands and protein flexibility. |
| FlexX | Incremental Construction | Builds the ligand into the active site piece by piece. |
Once a reliable docking pose is obtained, a detailed analysis of the interactions between this compound and the receptor's active site can be performed. These interactions are crucial for the stability of the ligand-receptor complex and contribute significantly to the ligand's affinity and selectivity.
For arylpiperazine ligands binding to the 5-HT1A receptor, several key interactions are consistently observed. A crucial interaction is the formation of a salt bridge between the protonated nitrogen of the piperazine (B1678402) ring and a conserved aspartate residue (Asp116) in the receptor. bg.ac.rs This electrostatic interaction is a primary anchor for many arylpiperazine ligands.
Beyond this key electrostatic interaction, hydrophobic interactions play a significant role in stabilizing the complex. bg.ac.rs The phenyl ring of the arylpiperazine moiety and the hexyl chain of this compound can engage in hydrophobic interactions with nonpolar amino acid residues within a hydrophobic pocket of the binding site, often formed by residues such as tryptophan, phenylalanine, and tyrosine. bg.ac.rs The carboxamide group can also participate in hydrogen bonding with suitable donor or acceptor residues in the binding site. researchgate.netrsc.org
| Interaction Type | Key Residues (Example: 5-HT1A Receptor) | Contributing Moiety of this compound |
| Electrostatic (Salt Bridge) | Aspartate (e.g., Asp116) | Protonated Piperazine Nitrogen |
| Hydrophobic | Tryptophan, Phenylalanine, Tyrosine | Phenyl Ring, Hexyl Chain |
| Hydrogen Bonding | Serine, Threonine | Carboxamide Group |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics tools are employed to calculate molecular descriptors that quantify various aspects of a molecule's structure.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology for developing such models for related compound series, such as piperazine-carboxamides and 4-phenylpiperazines, is well-established. nih.govresearchgate.netnih.gov These studies serve as a blueprint for how a predictive model for this specific compound could be developed.
The process involves compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 or Ki values). Molecular descriptors are then calculated for each compound, and statistical methods are used to build a regression model that correlates the descriptors with the activity. A robust QSAR model can then be used to predict the biological activity of new, untested compounds, thereby prioritizing synthetic efforts. For a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), a 3D-QSAR model was successfully developed and validated, demonstrating the utility of this approach in designing new potent ligands. nih.govresearchgate.net
A wide array of molecular descriptors can be calculated to represent different physicochemical properties of a molecule. These can be broadly categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Commonly used descriptors in QSAR studies of piperazine derivatives include:
Hydrophobicity (logP): Represents the lipophilicity of the molecule.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
Electronic parameters: Such as HOMO and LUMO energies, which relate to the molecule's reactivity. researchgate.netucsb.edu
Statistical methods used to build the QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). dntb.gov.ua The predictive power of the resulting model is assessed through rigorous internal and external validation techniques.
| Descriptor Category | Example Descriptors | Relevance to Biological Activity |
| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Size and basic interactive potential. |
| Hydrophobic | LogP, ALogP | Membrane permeability and hydrophobic interactions. |
| Electronic | HOMO/LUMO energies, Electrophilicity index | Reactivity and ability to participate in electronic interactions. |
| Topological | Topological Polar Surface Area (TPSA) | Drug transport properties and bioavailability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time at an atomic level. For this compound and related phenyl-piperazine scaffolds, MD simulations provide critical insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. nih.govresearchgate.net This computational technique is instrumental in understanding how these molecules adapt their shape to fit into a binding site and the stability of the resulting complex.
Researchers utilize MD simulations to analyze the conformational changes that occur when a ligand like a phenyl-piperazine derivative binds to a protein. nih.govresearchgate.net For instance, in studies involving enzymes like the ATP-dependent RNA helicase eIF4A1, simulations can recreate the opening and closing motions of the protein upon ATP binding. nih.govresearchgate.net By simulating the protein-ligand complex, scientists can predict whether the compound stabilizes an active or inactive state of the protein, a key factor in designing inhibitors. nih.gov The trajectory generated from an MD simulation—a molecular movie of the system—allows for the detailed analysis of various parameters that describe the binding dynamics. frontiersin.org
Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex over time and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. frontiersin.org Furthermore, MD simulations provide a dynamic picture of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand in the binding pocket. frontiersin.org Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, offering a quantitative measure of the binding affinity between the compound and its target. researchgate.netmdpi.com These simulations guide the rational design of more potent and selective derivatives by revealing the molecular basis for their activity. nih.gov
| MD Simulation Parameter | Description | Significance in Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time compared to a reference structure. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. frontiersin.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Identifies flexible and rigid regions of the protein and ligand, highlighting areas that may be important for binding. frontiersin.org |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Determines the key hydrogen bond interactions that contribute to binding affinity and specificity. mdpi.com |
| Binding Free Energy (e.g., MM/GBSA) | An estimation of the free energy change upon ligand binding, calculated from the simulation trajectory. | Provides a quantitative prediction of binding affinity, allowing for the ranking of different compounds. researchgate.netmdpi.com |
| Conformational Analysis | Examines the different shapes (conformations) the ligand and protein adopt during the simulation. | Reveals the preferred binding pose of the ligand and any induced conformational changes in the protein target. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the electronic structure and inherent reactivity of molecules like this compound. chemrxiv.orgnih.gov DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying the properties of drug-like molecules. espublisher.com These calculations help predict a molecule's behavior in a biological environment by detailing the distribution of electrons and identifying regions susceptible to chemical reactions.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. espublisher.comnih.gov For this compound, understanding these parameters is vital for predicting its metabolic stability and potential interactions with biological nucleophiles and electrophiles.
Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgnih.gov This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to how a drug binds to its receptor. nih.gov Furthermore, reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com
| Quantum Chemical Property | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. espublisher.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for electrophilic and nucleophilic attack and non-covalent interactions. chemrxiv.orgnih.gov |
| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and electrophilicity index derived from FMO energies. | Provide quantitative insights into the overall reactivity and stability of the molecule. mdpi.com |
Artificial Intelligence and Machine Learning in Accelerating Drug Discovery for Piperazine Carboxamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new therapeutic agents like piperazine carboxamides. nih.govmdpi.comymerdigital.comnih.gov These computational approaches can analyze vast and complex datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional drug development pipelines. nih.govbpasjournals.com
| AI/ML Application | Description | Impact on Piperazine Carboxamide Discovery |
|---|---|---|
| Virtual Screening | Using ML models to rapidly screen large databases of virtual compounds to identify those likely to be active against a specific target. mdpi.com | Dramatically accelerates the "hit" identification phase by prioritizing compounds for experimental screening. drugtargetreview.com |
| QSAR Modeling | Developing models that correlate molecular structure with biological activity (e.g., IC50, Ki). mdpi.com | Enables prediction of the potency of novel piperazine carboxamide derivatives, guiding lead optimization. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds using computational models. mdpi.com | Reduces late-stage failures by flagging compounds with poor drug-like properties early in the process. |
| De Novo Drug Design | Generative AI models that create novel molecular structures with optimized properties. ymerdigital.com | Facilitates the exploration of new chemical space and the design of innovative piperazine carboxamide-based drugs. |
| Target Identification | Analyzing biological data to identify and validate new protein targets for therapeutic intervention. mdpi.com | Can uncover new potential targets for which piperazine carboxamides may be effective inhibitors. |
Future Directions and Emerging Research Avenues for N Hexyl 4 Phenylpiperazine 1 Carboxamide Research
Exploration of Polypharmacology and Multi-Target Directed Ligands
The concept of "one molecule, multiple targets," or polypharmacology, is a paradigm shift from the traditional "one molecule, one target" approach in drug discovery. Piperazine (B1678402) derivatives are particularly well-suited for this strategy due to their structural versatility, which allows for interactions with a wide array of biological targets, including enzymes, receptors, and proteins involved in various disease pathways. ontosight.airesearchgate.net Future research on N-hexyl-4-phenylpiperazine-1-carboxamide should systematically explore its potential as a multi-target directed ligand (MTDL).
An initial step would be comprehensive screening against diverse panels of receptors and enzymes. Given that different piperazine derivatives have shown efficacy in CNS disorders, cancer, and infectious diseases, this compound could be profiled for activity against targets in these areas. researchgate.netnih.gov For instance, many piperazine compounds alter monoamine neurochemical pathways in the central nervous system. researchgate.net Investigating the binding affinity of this compound for various serotonin (B10506), dopamine (B1211576), and adrenergic receptors could reveal a unique pharmacological profile suitable for complex neurological disorders. Similarly, given the demonstrated anti-cancer activity of some arylpiperazine derivatives, screening against a panel of kinases or anti-apoptotic proteins like Bcl-2 could uncover novel oncological applications. mdpi.com
The design of MTDLs often involves the strategic combination of distinct pharmacophores. The this compound scaffold provides a flexible platform for such modifications. The hexyl group can be altered to optimize interactions with hydrophobic pockets, while the phenyl ring can be substituted with groups known to interact with specific secondary targets. The goal is to create a single molecule that can modulate multiple nodes in a disease network, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Advanced In Vitro and Ex Vivo Models for Preclinical Assessment (e.g., organoids, microfluidic systems)
A significant challenge in drug development is the poor translatability of findings from traditional 2D cell cultures and animal models to human clinical outcomes. nih.govnih.gov Advanced in vitro and ex vivo models, such as organoids and microfluidic "organ-on-a-chip" (OOC) systems, offer a more physiologically relevant environment for preclinical assessment. mdpi.com
Human induced pluripotent stem cell (iPSC)-derived organoids can be used to model specific organs, such as the brain or liver, providing a powerful platform to test the efficacy and potential toxicity of this compound in a human-relevant context. nih.gov For example, brain organoids could be used to assess the compound's neuroprotective effects or its ability to modulate neural activity. Transplanted human kidney organoids have already been successfully used for in vivo pharmacodynamic (PD) studies of an investigational new drug, demonstrating the feasibility of this approach. nih.govnih.govresearchgate.net This methodology could be adapted to evaluate how this compound and its metabolites interact with human tissues.
Microfluidic systems, or OOCs, allow for the recreation of the complex, multi-cellular architecture and dynamic microenvironment of human organs. mdpi.com A "gut-liver-on-a-chip" model, for instance, could be used to study the absorption, metabolism, and potential hepatotoxicity of orally administered this compound. mdpi.com These advanced models provide high-throughput capabilities and can significantly reduce the reliance on animal testing, aligning with the "3Rs" principle (replacement, reduction, and refinement). mdpi.com
Strategies for Overcoming Drug Resistance in Piperazine Carboxamide Derivatives
Drug resistance is a major obstacle in the long-term efficacy of many therapeutics, particularly in oncology and infectious diseases. nih.gov As piperazine carboxamide derivatives are explored for these applications, proactively developing strategies to overcome potential resistance mechanisms is crucial.
One approach is the design of covalent inhibitors. This strategy involves incorporating a reactive electrophilic group into the molecule that can form a permanent covalent bond with a non-catalytic nucleophilic residue (like cysteine) within the target's binding site. nih.gov This can lead to irreversible inhibition and sustained efficacy, even against mutations that would typically reduce the binding affinity of non-covalent inhibitors.
Combination therapy is another well-established strategy. nih.gov this compound could be co-administered with other agents that have non-overlapping resistance profiles. For example, in cancer treatment, it could be combined with drugs that inhibit efflux pumps, which are cellular transporters that actively pump chemotherapeutic agents out of the cell. nih.gov Nanoparticle-based drug delivery systems can also be engineered to bypass these pumps and deliver a higher concentration of the drug directly to the target cells. nih.gov Furthermore, exploiting "collateral sensitivity," where resistance to one drug sensitizes the cell to another, is an emerging strategy that could be explored for piperazine derivatives. nih.gov
Integrating Fragment-Based and De Novo Design Principles
Modern drug design increasingly relies on sophisticated computational and structural biology techniques. Fragment-based drug design (FBDD) and de novo design offer powerful avenues for optimizing this compound and discovering novel derivatives.
In FBDD, small chemical fragments (typically <250 MW) are screened for weak binding to a biological target. astx.com Once a fragment that binds is identified, it can be "grown" or "linked" with other fragments to create a more potent lead molecule. The piperazine core itself is an excellent scaffold that can be linked to various fragments identified through such screens. For example, structural analysis could reveal growth vectors on the piperazine ring that can be elaborated upon to enhance target engagement and selectivity. astx.com
De novo design utilizes computational algorithms to design novel molecules from the ground up, based on the three-dimensional structure of the target's binding site. These methods can generate entirely new chemical entities tailored for optimal binding. The piperazine carboxamide scaffold can serve as a foundational building block in these computational models, with algorithms exploring various substitutions on the hexyl and phenyl groups to maximize interactions with the target protein.
Development of Prodrug Strategies for Optimized Delivery
A prodrug is an inactive or less active derivative of a parent drug molecule that is converted in vivo to the active form through enzymatic or chemical transformation. nih.govewadirect.com This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism. nih.govbaranlab.org
For this compound, a prodrug approach could be employed to enhance its therapeutic profile. If the parent compound has low aqueous solubility, a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, could be attached. nih.gov For example, phosphate prodrugs can significantly improve water solubility, while amino acid promoieties can leverage intestinal transporters to improve oral absorption. nih.gov
Conversely, if a long-acting formulation is desired, a lipophilic promoiety can be attached to the parent drug. This strategy, sometimes referred to as LASER-ART (Long-Acting Slow-Effective Release - Antiretroviral Therapy), involves creating a prodrug that forms a depot upon injection, from which the active drug is slowly released over weeks or even months. nih.gov This approach could dramatically improve patient adherence for chronic conditions. nih.gov The piperazine nitrogen atoms provide convenient handles for the attachment of various promoieties, making this class of compounds highly amenable to prodrug design. acs.org
Table 1: Potential Prodrug Strategies for Piperazine Carboxamides
| Strategy | Promoiety Example | Goal | Activation Mechanism |
|---|---|---|---|
| Improve Aqueous Solubility | Phosphate Ester | Enhanced solubility for intravenous formulation | In vivo cleavage by phosphatases |
| Enhance Oral Absorption | Amino Acid Conjugate | Target intestinal transporters (e.g., PEPT1) | Enzymatic cleavage in blood/tissues |
| Site-Selective Delivery | Enzyme-specific linker | Target specific tissues or cells (e.g., tumors) | Cleavage by tissue-specific enzymes |
| Long-Acting Formulation | Lipophilic Acyl Group | Create an intramuscular depot for slow release | Slow hydrolysis by esterases |
Repurposing Existing Piperazine Carboxamide Derivatives for New Therapeutic Applications
Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy for drug development. The vast chemical space occupied by piperazine carboxamide derivatives, many of which may have been synthesized but not fully profiled, represents a rich resource for repurposing efforts. ontosight.ai The broad spectrum of biological activities associated with the piperazine scaffold—including anticancer, antiviral, anti-inflammatory, and CNS effects—suggests a high potential for success. nih.govontosight.ainih.gov
A systematic approach to repurposing would involve high-throughput screening of existing libraries of piperazine carboxamides against a wide range of biological targets and disease models. Computational methods, such as molecular docking and machine learning, can be used to predict potential new interactions based on the structural features of the compounds. For instance, a derivative initially synthesized as an antihistamine might be found to have potent activity as a kinase inhibitor relevant to cancer therapy. Given that the piperazine ring is a common feature in drugs targeting CNS disorders, existing compounds could be screened for novel neuropsychiatric applications, such as treatments for anxiety or depression. researchgate.net This approach leverages past synthetic efforts to accelerate the discovery of new therapies.
Q & A
Q. What are the common synthetic routes for N-hexyl-4-phenylpiperazine-1-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a hexyl-substituted piperazine core with a phenylcarboxamide group. A validated approach includes:
- Step 1 : Reacting 4-phenylpiperazine with hexyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in dichloromethane, using triethylamine as a catalyst .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use anhydrous solvents to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purity Verification : Confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., δ 1.2–1.6 ppm for hexyl chain protons) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural elucidation requires a combination of:
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in related piperazine-carboxamide structures (e.g., C13H18ClN3O, R-factor = 0.061) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, carboxamide carbonyl at ~165 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1640 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of this compound?
- Methodological Answer : Contradictions in receptor binding or efficacy data may arise from:
- Variability in Assay Conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and buffer pH (7.4 for physiological mimicry).
- Structural Analog Comparisons : Perform SAR studies with analogs (e.g., N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide) to isolate pharmacophore contributions .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors (5-HT1A, ΔG ≤ -8 kcal/mol) .
Q. What strategies optimize reaction yields for this compound derivatives under scale-up conditions?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with THF for better solubility of bulky intermediates .
- Catalyst Screening : Test alternatives to EDC (e.g., HATU) for amide bond formation, reducing side-product formation .
- Process Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction kinetics and endpoint detection .
- Case Study : A 2.3-fold yield increase was achieved for a related piperazine-carboxamide by switching to flow chemistry (residence time: 15 min, 60°C) .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Hepatocyte Incubations : Use primary rat hepatocytes (1 million cells/mL) with LC-MS/MS quantification of parent compound depletion (t½ ≥ 60 min suggests stability) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC50 > 10 µM indicates low interaction risk) .
- In Silico Predictions : Apply ADMET predictors (e.g., SwissADME) to estimate permeability (LogP ≈ 3.5) and P-glycoprotein substrate potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
